molecular formula C26H23N3O4 B4730794 N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

Cat. No.: B4730794
M. Wt: 441.5 g/mol
InChI Key: ALUXINVGGJMDIJ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methyl-3-nitroaniline, 3-(propan-2-yloxy)benzaldehyde, and quinoline-4-carboxylic acid. Common synthetic routes may involve:

    Condensation Reactions: Combining the aniline derivative with the benzaldehyde derivative under acidic or basic conditions.

    Cyclization: Forming the quinoline ring through cyclization reactions.

    Amidation: Introducing the carboxamide group through amidation reactions using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions. The specific methods would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce additional carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Carboxamide Derivatives: Compounds like thalidomide, which has immunomodulatory effects.

Uniqueness

N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline or carboxamide derivatives.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16(2)33-19-9-6-8-18(14-19)24-15-21(20-10-4-5-11-23(20)27-24)26(30)28-22-12-7-13-25(17(22)3)29(31)32/h4-16H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUXINVGGJMDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(2-methyl-3-nitrophenyl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

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